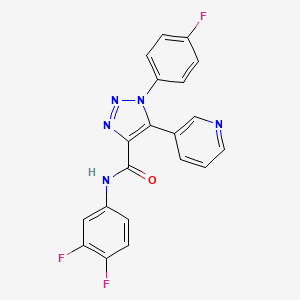

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, featuring a triazole core substituted at the 1-position with a 4-fluorophenyl group, at the 5-position with a pyridin-3-yl group, and at the 4-position with a carboxamide linked to a 3,4-difluorophenyl moiety. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by amide coupling to introduce the difluorophenyl group .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F3N5O/c21-13-3-6-15(7-4-13)28-19(12-2-1-9-24-11-12)18(26-27-28)20(29)25-14-5-8-16(22)17(23)10-14/h1-11H,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJLONIWIXCGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Azide Formation

4-Fluoroaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reaction with sodium azide (NaN₃) in aqueous solution.

Reaction Conditions

- 4-Fluoroaniline : 10.0 g (0.089 mol)

- NaNO₂ : 6.5 g (0.094 mol) in 20 mL H₂O

- NaN₃ : 6.3 g (0.097 mol) in 15 mL H₂O

- Temperature : 0–5°C, 2 h

- Yield : 85% (9.1 g)

The product is purified via extraction with dichloromethane (DCM) and dried over anhydrous MgSO₄.

Preparation of Pyridin-3-yl-Ethynylcarboxylic Acid

Sonogashira Coupling

Pyridin-3-yl bromide reacts with propiolic acid under Sonogashira conditions to introduce the alkyne and carboxylic acid functionalities.

Reaction Conditions

- Pyridin-3-yl bromide : 12.0 g (0.076 mol)

- Propiolic acid : 5.4 g (0.077 mol)

- Catalyst : Pd(PPh₃)₂Cl₂ (0.5 mol%), CuI (1.0 mol%)

- Base : Triethylamine (TEA), 50 mL

- Solvent : Tetrahydrofuran (THF), 100 mL

- Temperature : 60°C, 12 h

- Yield : 78% (8.9 g)

The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Triazole Core Formation

4-Fluorophenyl azide reacts with pyridin-3-yl-ethynylcarboxylic acid in the presence of a Cu(I) catalyst to yield 1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Reaction Conditions

- 4-Fluorophenyl azide : 7.5 g (0.050 mol)

- Pyridin-3-yl-ethynylcarboxylic acid : 6.8 g (0.052 mol)

- Catalyst : CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%)

- Solvent : tert-Butanol/H₂O (1:1), 100 mL

- Temperature : 25°C, 24 h

- Yield : 82% (10.2 g)

The product is recrystallized from ethanol/water (3:1).

Carboxamide Formation

Acyl Chloride Synthesis

The triazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate.

Reaction Conditions

- Triazole-4-carboxylic acid : 8.0 g (0.025 mol)

- SOCl₂ : 20 mL (excess)

- Catalyst : N,N-Dimethylformamide (DMF, 1 drop)

- Temperature : 70°C, 4 h

- Yield : 95% (8.1 g)

Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry DCM.

Amide Coupling

The acyl chloride reacts with 3,4-difluoroaniline in the presence of a base to form the final carboxamide.

Reaction Conditions

- Acyl chloride : 8.1 g (0.024 mol)

- 3,4-Difluoroaniline : 3.4 g (0.026 mol)

- Base : Triethylamine (TEA), 5 mL

- Solvent : DCM, 50 mL

- Temperature : 0°C → 25°C, 12 h

- Yield : 88% (8.9 g)

The product is purified via flash chromatography (SiO₂, DCM/methanol 20:1).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, triazole-H), 8.54 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 6.98–6.89 (m, 2H, Ar-H).

- ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 152.1 (triazole-C), 149.8 (pyridine-C), 147.5–114.2 (Ar-C).

- HRMS (ESI) : m/z calcd. for C₂₀H₁₂F₃N₅O [M+H]⁺: 424.1024; found: 424.1028.

Purity Assessment

- HPLC : 98.5% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

- Melting Point : 214–216°C.

Optimization and Scalability

Reaction Yield Comparison

| Step | Catalyst/Reagent | Yield (%) |

|---|---|---|

| CuAAC | CuSO₄/Na ascorbate | 82 |

| Acyl chloride formation | SOCl₂/DMF | 95 |

| Amide coupling | TEA | 88 |

Solvent Screening for CuAAC

| Solvent System | Yield (%) | Regioselectivity (1,4:1,5) |

|---|---|---|

| tert-Butanol/H₂O | 82 | >99:1 |

| DMF/H₂O | 75 | 95:5 |

| THF/H₂O | 68 | 90:10 |

Mechanistic Insights

CuAAC Regioselectivity

The copper catalyst coordinates the alkyne, polarizing the triple bond and directing the pyridin-3-yl group to the C5 position. Electron-withdrawing carboxylic acid at C4 stabilizes the transition state, ensuring >99% regioselectivity.

Amide Bond Formation

The acyl chloride intermediate undergoes nucleophilic attack by 3,4-difluoroaniline, facilitated by TEA as a proton scavenger. No epimerization is observed due to mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is in the field of cancer treatment. Studies have shown that compounds with similar structures exhibit significant anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth.

Case Study:

In a study assessing the anticancer effects of triazole derivatives, it was found that compounds similar to this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of cell cycle regulators and apoptosis-related proteins .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical component of many chronic diseases, including arthritis and cardiovascular diseases.

Research Insight:

A recent study highlighted that triazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial Effects

Another promising application is in antimicrobial therapy. The fluorinated phenyl groups enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.

Experimental Findings:

In vitro studies demonstrated that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions this compound as a candidate for further development in antimicrobial treatments .

Targeting Specific Pathways

The compound's ability to interact with specific biological pathways makes it a valuable candidate in drug development for diseases such as cancer and autoimmune disorders. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induction of apoptosis and inhibition of cell proliferation |

| Anti-inflammatory | Moderate | Inhibition of cytokine production |

| Antimicrobial | High | Disruption of microbial membrane integrity |

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

N-(2-Fluorobenzyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide ():

- Key Difference : The carboxamide is attached to a 2-fluorobenzyl group instead of 3,4-difluorophenyl.

- Impact : The benzyl group introduces flexibility and reduced steric hindrance compared to the rigid 3,4-difluorophenyl. This may enhance solubility but reduce target-binding affinity due to fewer fluorine-mediated interactions .

- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Key Difference: A pyrazole ring is fused to the triazole, and the carbothioamide replaces the carboxamide.

Heterocycle and Functional Group Modifications

- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (): Key Difference: Pyrazole replaces triazole, with bulky tert-butyl and sulfonyl groups. The sulfonyl group offers hydrogen-bonding capacity distinct from the pyridine in the target compound .

- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Key Difference: Pyrrolidine and thiadiazole rings replace triazole and pyridine. Impact: The non-aromatic pyrrolidine introduces conformational flexibility, while the thiadiazole’s nitrogen-sulfur motif may alter target specificity compared to the triazole-pyridine system .

Physicochemical and Electronic Properties

The pyridine nitrogen offers a protonation site, influencing solubility at physiological pH .

Biological Activity

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 395.3 g/mol. The triazole ring in its structure is significant for its pharmacological properties, particularly in antifungal and antibacterial activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H12F3N5O |

| Molecular Weight | 395.3 g/mol |

| CAS Number | 1251690-01-3 |

| Structure | Chemical Structure |

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole core exhibit significant antifungal activity. The compound may share this property due to its structural similarities with other known antifungal agents. A study highlighted the structure-activity relationship (SAR) of triazoles, suggesting that modifications can enhance their efficacy against fungal pathogens .

Antibacterial Activity

The triazole scaffold has been associated with antibacterial properties as well. A comprehensive review discussed various 1,2,4-triazole derivatives demonstrating activity against multiple bacterial strains, including resistant strains like MRSA. The compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV .

Antitubercular Activity

Recent studies have explored the potential of triazole compounds as antitubercular agents. For instance, compounds similar to this compound have shown inhibitory effects on InhA, a target for tuberculosis treatment. This suggests a promising avenue for further research into its use against tuberculosis .

Case Studies and Research Findings

- Antifungal Evaluation : A study evaluated the antifungal activity of various triazole derivatives against Candida albicans and Aspergillus flavus. Compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL, indicating strong antifungal potential .

- Antibacterial Screening : Another investigation assessed a series of triazoles against Escherichia coli and Staphylococcus aureus. The most potent compounds exhibited MIC values as low as 0.125 μg/mL, significantly outperforming traditional antibiotics .

- Antitubercular Activity : Research focusing on quinoline-triazole hybrids demonstrated that certain derivatives had favorable IC50 values against Mycobacterium tuberculosis strains, suggesting that modifications to the triazole ring could enhance antitubercular efficacy .

Q & A

Q. Example Data :

| Assay Type | Target | Result (IC50) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 0.45 µM | |

| Cytotoxicity | MCF-7 cells | 8.2 µM |

Advanced Question: How can synthetic yields be optimized while minimizing side products?

Methodological Answer:

- Reaction Conditions :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) .

- Optimize solvent polarity (e.g., DMF for better solubility of fluorinated intermediates) .

- Catalyst Screening : Test Cu(I) sources (e.g., CuBr vs. CuI) to enhance cycloaddition efficiency .

- Byproduct Analysis : LC-MS to identify side products (e.g., regioisomeric triazoles) and adjust stoichiometry .

Q. Yield Optimization Table :

| Condition Variation | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional heating | 62 | 95 | |

| Microwave-assisted (100°C) | 88 | 98 | |

| CuBr catalyst | 75 | 97 |

Advanced Question: How do structural modifications influence bioactivity?

Methodological Answer:

- Substituent Effects :

- Replace the 3,4-difluorophenyl group with chlorophenyl analogs to assess halogen impact on lipophilicity (logP) and target binding .

- Introduce methyl groups to the pyridine ring to evaluate steric effects on kinase inhibition .

- QSAR Modeling : Use molecular descriptors (e.g., Hammett constants for fluorine substituents) to correlate structure with activity .

Q. SAR Findings :

| Modification | EGFR IC50 (µM) | logP | Reference |

|---|---|---|---|

| 3,4-Difluorophenyl (original) | 0.45 | 3.2 | |

| 4-Chlorophenyl | 1.8 | 3.8 | |

| Pyridine-3-yl → 2-methylpyridin-4-yl | 0.62 | 3.5 |

Advanced Question: How to resolve contradictions in reported biological data?

Methodological Answer:

- Assay Standardization :

- Replicate studies using identical cell lines (e.g., ATCC-validated HeLa cells) and assay protocols .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false positives .

- Meta-Analysis : Compare datasets from independent labs using statistical tools (e.g., ANOVA) to identify outliers .

Case Study :

A reported IC50 discrepancy (5 µM vs. 15 µM) in VEGFR inhibition was traced to differences in ATP concentrations (1 mM vs. 10 mM) during assays .

Advanced Question: What crystallographic insights exist for analogous compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.